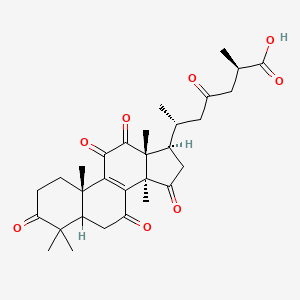

Ganosporeric acid A

Description

Structure

3D Structure

Propriétés

Numéro CAS |

135357-25-4 |

|---|---|

Formule moléculaire |

C30H38O8 |

Poids moléculaire |

526.6 g/mol |

Nom IUPAC |

(2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19+,28+,29+,30+/m1/s1 |

Clé InChI |

AKWNYHCILPEENZ-YFIDGAHXSA-N |

SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

SMILES isomérique |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(=O)C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

SMILES canonique |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

Apparence |

Solid powder |

melting_point |

115 - 118 °C |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3,7,11,12,15,23-hexanoxo-5 alpha-lanosta-8-en-26-oic acid ganosporeric acid A |

Origine du produit |

United States |

An In-depth Technical Guide to Ganosporeric Acid A: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganosporeric acid A is a naturally occurring triterpenoid isolated from the spores of the medicinal mushroom Ganoderma lucidum.[1][2] This guide provides a comprehensive overview of its chemical structure, molecular weight, and known biological activities, with a focus on its potential applications in drug development. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support further research and development of this promising natural compound.

Chemical Structure and Properties

Ganosporeric acid A is a highly oxygenated lanostane-type triterpenoid.[3] Its complex structure is characterized by a tetracyclic core and a heptanoic acid side chain.

Molecular Identity

The precise chemical identity of Ganosporeric acid A is crucial for its synthesis, characterization, and evaluation of its biological activity. The following table summarizes its key identifiers.

| Identifier | Value | Source |

| Chemical Formula | C₃₀H₃₈O₈ | [2] |

| Molecular Weight | 526.62 g/mol | [2] |

| IUPAC Name | 2-methyl-4-oxo-6-[(5R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid | [3] |

| CAS Number | 135357-25-4 | [2] |

| SMILES String | CC(CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)C[C@@H]4C3(CCC(=O)C4(C)C)C)C)C | [3] |

| InChI Key | AKWNYHCILPEENZ-XGWBMVNSSA-N | [3] |

Structural Visualization

The following diagram illustrates the two-dimensional chemical structure of Ganosporeric acid A.

Caption: 2D structure of Ganosporeric acid A.

Biosynthesis

The biosynthesis of ganoderic acids, including Ganosporeric acid A, in Ganoderma lucidum is a complex process that starts from the mevalonate pathway to produce the precursor lanosterol.[4] A series of cytochrome P450 enzymes and other modifying enzymes are then responsible for the oxidation and tailoring of the lanosterol backbone to generate the diverse array of ganoderic acids.[5][6] While the complete biosynthetic pathway for Ganosporeric acid A is not yet fully elucidated, ongoing research continues to identify the specific genes and enzymes involved.[4][5]

Isolation and Characterization

Extraction and Isolation Protocol

The isolation of Ganosporeric acid A from Ganoderma lucidum spores typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on established methods for triterpenoid isolation.[7][8][9]

Step 1: Spore Wall Disruption

-

Rationale: The tough outer wall of the spores must be broken to allow for efficient extraction of the intracellular components.

-

Method: Mechanical disruption methods such as bead milling or ultrasonication are commonly employed.

Step 2: Solvent Extraction

-

Rationale: A suitable solvent is used to selectively extract the triterpenoids from the disrupted spore powder.

-

Method: The spore powder is extracted with a non-polar solvent like ether or a moderately polar solvent such as ethanol.[1] Supercritical CO2 extraction is also a modern and efficient method.[7]

Step 3: Chromatographic Purification

-

Rationale: The crude extract contains a mixture of compounds. Chromatography is used to separate Ganosporeric acid A from other components.

-

Method: A combination of chromatographic techniques is often necessary. This may include:

Workflow for Isolation and Characterization

Caption: Generalized workflow for the isolation and characterization of Ganosporeric acid A.

Spectroscopic Characterization

The definitive identification of Ganosporeric acid A relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complex carbon skeleton and the stereochemistry of the molecule.[11][12][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition, confirming the molecular formula.[11]

Biological Activities and Potential Applications

Ganosporeric acid A has demonstrated promising biological activities, particularly its hepatoprotective effects.[1]

Hepatoprotective Activity

Studies have shown that Ganosporeric acid A can protect the liver from damage induced by toxins.[1] The proposed mechanisms for this hepatoprotective effect include:

-

Antioxidant Activity: Neutralizing harmful reactive oxygen species (ROS) that can cause cellular damage.

-

Anti-inflammatory Effects: Modulating inflammatory pathways to reduce liver inflammation.[14][15]

The hepatoprotective actions of many natural compounds are attributed to their ability to interfere with multiple signaling pathways involved in inflammation, apoptosis, and cell survival.[15]

Potential for Drug Development

The biological activities of Ganosporeric acid A make it a compelling candidate for further investigation in drug discovery and development.[16][17] Its natural origin and specific biological effects suggest potential for development as a therapeutic agent for liver diseases. However, like many natural products, challenges such as bioavailability and large-scale production need to be addressed.[18]

Summary and Future Directions

Ganosporeric acid A is a structurally complex triterpenoid from Ganoderma lucidum spores with a molecular weight of 526.62 g/mol . Its hepatoprotective properties, attributed to its antioxidant and anti-inflammatory activities, position it as a promising lead compound for the development of new therapies for liver disorders.

Future research should focus on:

-

Elucidation of the complete biosynthetic pathway: This will enable metabolic engineering approaches for enhanced production.

-

In-depth mechanistic studies: To fully understand the molecular targets and signaling pathways modulated by Ganosporeric acid A.

-

Preclinical and clinical investigations: To evaluate its efficacy and safety in animal models and eventually in humans.

-

Development of synthetic and semi-synthetic analogs: To improve its pharmacological properties and explore structure-activity relationships.

References

-

ResearchGate. The 3D model of the structure of stearic acid. | Download Scientific Diagram. [Link]

-

ResearchGate. Ganoderic Acid A: A Potential Natural Neuroprotective Agent for Neurological Disorders: A Review. [Link]

- Google Patents. CN104073344A - Extracting method for ganoderma lucidum spore oil.

-

PubMed Central. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. [Link]

-

ResearchGate. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis | Request PDF. [Link]

-

PubMed. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. [Link]

- Google Patents. CN104845732A - Method for efficiently extracting ganoderma lucidum spores oil by using subcritical mixed solvent.

-

PubChem. Ganosporeric acid A. [Link]

- Google Patents.

-

National Institutes of Health. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. [Link]

-

PubMed Central. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast. [Link]

-

PubMed. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis. [Link]

-

ResearchGate. Extraction and isolation of ganoderic acid Σ from Ganoderma lucidum. [Link]

-

ResearchGate. Biosynthetic pathway of ganoderic acid (Shiao, 2013; Ren et al., 2013). [Link]

-

ResearchGate. Nuclear magnetic resonance (NMR) spectral analysis of acidic... [Link]

-

ResearchGate. (PDF) Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action. [Link]

-

PubMed Central. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. [Link]

-

PubMed Central. The Hepatoprotection by Oleanolic Acid Preconditioning: Focusing on PPARα Activation. [Link]

-

PubMed. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography. [Link]

-

iosrphr.org. Isolation and NMR Spectral Assignments of 18-Glycyrrhetinic acid-3-O-D-glucuronide and 18-Glycyrrhetinic acid. [Link]

-

MDPI. Hepatoprotective Effect of Kaempferol—A Review. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

MDPI. An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. [Link]

-

MDPI. Ellagic Acid as a Promising Antifungal Agent: A Review of Mechanisms, Synergy, and Formulation Strategies. [Link]

-

PubMed. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae. [Link]

-

Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

-

PubMed Central. Trends in GPCR drug discovery: new agents, targets and indications. [Link]

-

Semantic Scholar. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting. [Link]

-

ResearchGate. Putative ganoderic acid biosynthesis pathway in G. lucidum . Enzymes... [Link]

-

PubMed. A Comprehensive Overview of Hepatoprotective Natural Compounds: Mechanism of Action and Clinical Perspectives. [Link]

-

MDPI. Amino Acids in the Development of Prodrugs. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Ganosporeric acid A | C30H38O8 | CID 139583540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104073344A - Extracting method for ganoderma lucidum spore oil - Google Patents [patents.google.com]

- 8. CN104845732A - Method for efficiently extracting ganoderma lucidum spores oil by using subcritical mixed solvent - Google Patents [patents.google.com]

- 9. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 10. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iosrphr.org [iosrphr.org]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Foreword: Unveiling the Therapeutic Potential of a Fungal Metabolite

An In-Depth Technical Guide to the Biological Activity of Ganosporeric Acid A

For centuries, Ganoderma lucidum (Reishi mushroom) has been a cornerstone of traditional medicine, revered for its purported health-promoting properties. Modern analytical science has allowed us to dissect its complex chemical makeup, revealing a rich arsenal of bioactive compounds. Among these, the lanostane-type triterpenoids, particularly Ganosporeric acid A (GAA), have emerged as molecules of significant scientific interest. Isolated from the spores of G. lucidum, GAA is at the forefront of research into natural products for therapeutic applications.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere summary of findings to provide a deep, mechanistic understanding of GAA's biological activities. We will explore the causality behind its effects, detail the self-validating experimental protocols used to elucidate its function, and ground these claims in authoritative scientific literature. Our objective is to equip you with the technical knowledge and practical insights necessary to advance research and development in this promising area.

The Anti-Cancer Activity of Ganosporeric Acid A: A Multi-Pronged Assault

The most extensively studied biological activity of Ganosporeric acid A is its potent anti-cancer effect, which is not mediated by a single mechanism but rather a coordinated attack on multiple hallmarks of cancer.

Induction of Cytotoxicity and Inhibition of Proliferation

The foundational anti-cancer property of any compound is its ability to inhibit the growth and viability of malignant cells. GAA has demonstrated significant dose-dependent cytotoxicity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2, SMMC7721), breast cancer (MDA-MB-231), and glioblastoma.[1][2][3] This inhibitory action is the first critical indicator of its therapeutic potential. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of GAA required to inhibit the metabolic activity of 50% of the cancer cell population.

| Cell Line | Cancer Type | Reported IC50 (approx.) | Reference |

| HepG2 | Hepatocellular Carcinoma | Varies by study | [2] |

| SMMC7721 | Hepatocellular Carcinoma | Varies by study | [2] |

| MDA-MB-231 | Breast Cancer | Varies by study | [1] |

| U251 | Glioblastoma | Varies by study | [3] |

Note: IC50 values can vary based on experimental conditions such as treatment duration and specific assay used.

Orchestration of Apoptosis: The Programmed Cell Death Cascade

A key reason for GAA's efficacy is its ability to induce apoptosis, or programmed cell death, a critical cellular process that is often dysregulated in cancer.[2][4] Unlike necrosis, which is a chaotic cell death that triggers inflammation, apoptosis is an orderly, energy-dependent process that eliminates damaged or malignant cells without harming the surrounding tissue. GAA triggers the intrinsic (mitochondrial) apoptotic pathway.[5][6]

The mechanism involves:

-

Mitochondrial Disruption: GAA treatment leads to the disruption of the mitochondrial membrane potential.[5]

-

Cytochrome c Release: This disruption allows for the release of cytochrome c from the mitochondria into the cytosol.[5]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases, particularly the initiator caspase-9 and the executioner caspase-3.[2][5] Activated caspase-3 is the final effector, cleaving numerous cellular substrates to orchestrate the dismantling of the cell.

Caption: Intrinsic apoptosis pathway induced by Ganosporeric Acid A.

Cell Cycle Arrest: Halting Uncontrolled Division

In addition to killing cancer cells, GAA also prevents their proliferation by inducing cell cycle arrest.[2][4] The cell cycle is a tightly regulated process, and its checkpoints are crucial for preventing the propagation of genetically unstable cells. Studies have shown that GAA can arrest cancer cells at the G0/G1 or G1/S phase transition.[2] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, GAA has been observed to:

-

Decrease Cyclin D1 expression: A key protein that drives the progression through the G1 phase.

-

Increase p21 expression: A cyclin-dependent kinase inhibitor that acts as a brake on the cell cycle.[2]

By halting the cell cycle, GAA provides a window for DNA repair mechanisms to act or, if the damage is too severe, for apoptosis to be initiated.

Core Mechanisms: Modulation of Key Signaling Pathways

The diverse anti-cancer effects of Ganosporeric acid A are rooted in its ability to interfere with critical intracellular signaling pathways that cancer cells hijack for their survival and growth.

| Pathway | Effect of Ganosporeric Acid A | Consequence in Cancer Cells | Reference |

| PI3K/Akt | Inhibition | Decreased survival, proliferation, and promotion of apoptosis/autophagy | [3] |

| JAK/STAT3 | Inhibition | Reduced expression of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) | [1] |

| JNK | Inhibition | Induction of apoptosis and cell cycle arrest (in cervical cancer) | [4] |

| NF-κB | Inhibition | Reduced inflammation, survival, and expression of pro-cancer genes |

Inhibition of the NF-κB Pathway: A Dual Anti-Cancer and Anti-Inflammatory Role

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation and is constitutively active in many cancers, where it promotes cell survival, proliferation, and angiogenesis.[7] GAA has been shown to be a potent inhibitor of this pathway. In an un-stimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli (like Lipopolysaccharide, LPS) or oncogenic signals lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression. GAA blocks this activation, preventing the transcription of genes that protect cancer cells from apoptosis.

Caption: Inhibition of the NF-κB signaling pathway by Ganosporeric Acid A.

Hepatoprotective and Immunomodulatory Activities

Beyond its anti-cancer effects, GAA exhibits other significant biological activities.

-

Hepatoprotection: GAA has been shown to have liver-protective effects, demonstrating an ability to lower glutamate-pyruvate transaminase (GPT) levels in mice with chemically-induced liver injury.[8] More recent studies suggest it may protect against liver injury by inhibiting the JAK2-STAT3 pathway.[9]

-

Immunomodulation: While much of the immunomodulatory research has focused on polysaccharides from Ganoderma lucidum, triterpenoids like GAA also play a role.[10][11] The anti-inflammatory action via NF-κB inhibition is a key aspect of this. By modulating the immune response, GAA can help quell excessive inflammation, which is a driving factor in many chronic diseases.[11]

Experimental Protocols: A Guide to Methodological Validation

To ensure scientific integrity, the described biological activities must be validated through robust, reproducible experimental protocols. The following sections detail the standard methodologies for assessing the core activities of Ganosporeric acid A.

Experimental Workflow Overview

Caption: General experimental workflow for assessing GAA bioactivity.

Protocol: Cell Viability Assessment (MTT Assay)

Causality: This assay determines the cytotoxic effect of GAA. It relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Ganosporeric acid A in culture medium. Remove the old medium from the wells and add 100 µL of the GAA-containing medium to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium) and a medium-only blank.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot the viability against the log of GAA concentration to determine the IC50 value.

Protocol: Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)

Causality: This flow cytometry-based assay provides a self-validating system to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with GAA at the desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using a gentle enzyme like Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

-

Interpretation:

-

Annexin V- / PI- (Bottom Left Quadrant): Live cells.

-

Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic/necrotic cells.

-

Annexin V- / PI+ (Top Left Quadrant): Necrotic cells/debris.

-

Protocol: Western Blot for Protein Expression Analysis

Causality: This technique allows for the detection and semi-quantification of specific proteins to validate the effect of GAA on signaling pathways. It separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the proteins of interest (e.g., cleaved caspase-3, p-Akt, total Akt, IκB).

Methodology:

-

Protein Extraction: After treatment with GAA, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-cleaved caspase-3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. Use a loading control like β-actin or GAPDH to normalize the data and confirm equal protein loading.

Conclusion and Future Directions

Ganosporeric acid A, a key bioactive triterpenoid from Ganoderma lucidum, has demonstrated a compelling and multifaceted biological activity profile, particularly in the realm of oncology. Its ability to induce cytotoxicity, apoptosis, and cell cycle arrest through the modulation of critical signaling pathways like PI3K/Akt, JAK/STAT3, and NF-κB underscores its potential as a lead compound for drug development. Furthermore, its hepatoprotective and anti-inflammatory properties suggest a broader therapeutic window.

Future research should focus on in-vivo efficacy and safety profiling, pharmacokinetic studies, and the potential for synergistic combinations with existing chemotherapeutic agents. The detailed mechanistic and methodological framework provided in this guide serves as a robust foundation for scientists and researchers dedicated to translating the promise of this natural product into tangible clinical applications.

References

- Ganosporeric acid A | Natural Product - MedchemExpress.com. (URL: )

-

Ganoderic acid a derivative induces apoptosis of cervical cancer cells by inhibiting JNK pathway - PMC. (URL: [Link])

-

Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC. (URL: [Link])

-

Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - NIH. (URL: [Link])

-

Immunomodulatory Effects of Ganoderma lucidum Bioactive Compounds on Gut–Brain and Gut–Liver Axis Disorders - PMC. (URL: [Link])

-

Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - OUCI. (URL: [Link])

-

Ganoderic acid A slows osteoarthritis progression by attenuating endoplasmic reticulum stress and blocking NF-Κb pathway. Chemical Biology & Drug Design. (URL: [Link])

-

Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - NIH. (URL: [Link])

-

Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway. Journal of Biochemical and Molecular Toxicology. (URL: [Link])

-

Ganoderic acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - MDPI. (URL: [Link])

-

Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC. (URL: [Link])

-

Ganoderic acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed. (URL: [Link])

-

NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms. (URL: [Link])

-

Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PubMed Central. (URL: [Link])

-

Ganoderic acid Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells. ResearchGate. (URL: [Link])

Sources

- 1. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ganoderic acid a derivative induces apoptosis of cervical cancer cells by inhibiting JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunomodulatory Effects of Ganoderma lucidum Bioactive Compounds on Gut–Brain and Gut–Liver Axis Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Ganosporeric Acid A: A Technical Guide for Researchers

Executive Summary: Ganosporeric acid A (PubChem CID: 139583540) is a highly oxygenated lanostane-type triterpenoid isolated from the spores of the medicinal mushroom Ganoderma lucidum.[1][2] This guide provides a comprehensive overview of its chemical properties, known biological activities, and potential therapeutic applications, with a focus on its hepatoprotective effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to Ganosporeric Acid A

Ganosporeric acid A is a member of the ganoderic acids, a class of triterpenoids that are considered to be among the primary bioactive constituents of Ganoderma species.[3] These fungi have a long history of use in traditional East Asian medicine.[3] Ganosporeric acid A, specifically, has been identified as a promising natural product with potential applications in the research of liver injury.[1][4] Its complex chemical structure, featuring multiple oxygenated functional groups, contributes to its unique biological profile.

Physicochemical Properties

The molecular structure and chemical properties of Ganosporeric acid A are fundamental to understanding its biological activity and for designing experimental protocols. Key identifiers and computed properties are summarized in the table below.

| Property | Value | Source |

| PubChem CID | 139583540 | [5] |

| CAS Number | 135357-25-4 | [1] |

| Molecular Formula | C₃₀H₃₈O₈ | [1][5] |

| Molecular Weight | 526.62 g/mol | [1][5] |

| IUPAC Name | 2-methyl-4-oxo-6-[(5R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid | [5] |

| XLogP3 | 1.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 8 | [5] |

| Rotatable Bond Count | 6 | [5] |

These properties suggest a molecule with moderate lipophilicity and a significant number of polar functional groups, which may influence its solubility, membrane permeability, and interactions with biological targets.

Solubility and Storage

For in vitro studies, Ganosporeric acid A is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (189.89 mM), which may require ultrasonication for complete dissolution.[1] Proper storage is crucial for maintaining the integrity of the compound. It should be stored at 4°C and protected from light.[1] For long-term storage in solvent, it is recommended to keep stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, also with protection from light.[1][4]

Biological Activity and Potential Applications

The primary reported biological activity of Ganosporeric acid A is its hepatoprotective effect.[1][4][6] In vivo studies have demonstrated its potential in mitigating liver damage.

Hepatoprotective Effects

Research has shown that Ganosporeric acid A exhibits hepatoprotective effects in mouse models of liver injury induced by carbon tetrachloride (CCl₄) and galactosamine (GaNI).[1][4] A key indicator of this activity is its ability to lower the levels of glutamic-pyruvic transaminase (GPT), an enzyme that is released into the bloodstream when the liver is damaged.[1][4] This GPT-lowering activity suggests that Ganosporeric acid A may protect liver cells from toxin-induced damage or enhance their repair mechanisms.

The causality behind this protective effect is likely multifactorial, stemming from the anti-inflammatory and antioxidant properties commonly associated with triterpenoids from Ganoderma. By reducing oxidative stress and inflammation within the liver tissue, Ganosporeric acid A may prevent the cascade of events that leads to hepatocellular necrosis and the subsequent release of liver enzymes.

Experimental Protocols

The following section outlines a generalized workflow for the investigation of Ganosporeric acid A, from its isolation to the assessment of its biological activity.

Isolation and Purification Workflow

Ganosporeric acid A is naturally isolated from the ether-soluble fraction of Ganoderma lucidum spores.[1][4] A typical workflow for its isolation and purification is depicted below. This process is designed to systematically separate compounds based on their polarity.

Protocol Steps:

-

Extraction: Spores of Ganoderma lucidum are subjected to extraction with a nonpolar solvent like diethyl ether to isolate the lipid-soluble components.

-

Initial Separation: The resulting crude extract is then typically subjected to column chromatography on a silica gel stationary phase, eluting with a gradient of solvents of increasing polarity. This separates the complex mixture into multiple fractions.

-

Fraction Analysis: Each fraction is analyzed (e.g., by thin-layer chromatography) to identify those containing compounds with characteristics similar to Ganosporeric acid A.

-

High-Purity Isolation: Promising fractions are further purified using high-performance liquid chromatography (HPLC), often on a reversed-phase column, to isolate Ganosporeric acid A to a high degree of purity.

-

Structural Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Hepatoprotective Assay Protocol

The following is a representative protocol for evaluating the hepatoprotective activity of Ganosporeric acid A, based on the described studies.[1][4]

Self-Validating System:

-

Controls: The inclusion of a vehicle control group (no treatment), a toxin-only group, and potentially a positive control group (a known hepatoprotective agent) is essential. This allows for the differentiation of the compound's effect from spontaneous recovery or the vehicle's influence.

-

Dose-Response: Administering Ganosporeric acid A at multiple dosage levels can establish a dose-dependent effect, strengthening the evidence of its activity.

-

Blinding: Whenever possible, the administration of treatments and the analysis of outcomes should be performed in a blinded manner to prevent observer bias.

-

Statistical Analysis: The results, particularly serum GPT levels, must be analyzed using appropriate statistical methods to determine if the observed differences between groups are statistically significant.

Conclusion and Future Directions

Ganosporeric acid A is a bioactive triterpenoid from Ganoderma lucidum with demonstrated hepatoprotective properties in preclinical models. Its ability to mitigate chemically induced liver damage warrants further investigation. Future research should focus on elucidating the specific molecular mechanisms underlying its protective effects, which may involve pathways related to oxidative stress, inflammation, and apoptosis. Additionally, comprehensive pharmacokinetic and toxicological studies are necessary to evaluate its potential as a lead compound for the development of new therapeutic agents for liver diseases.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139583540, Ganosporeric acid A. Retrieved February 3, 2026, from [Link]

-

BioCrick. (n.d.). Ganosporeric acid A. Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139586622, Ganodermic acid S. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Ganoderic acid. Retrieved February 3, 2026, from [Link]

-

Zhang, Y., et al. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. PubMed Central. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). New ganoderic acids, bioactive triterpenoid metabolites from the mushroom Ganoderma lucidum. Retrieved February 3, 2026, from [Link]

-

Medlife. (n.d.). Ganosporeric acid A. Retrieved February 3, 2026, from [Link]

-

MDPI. (2023). Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. Molecules. Retrieved February 3, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound Ganosporeric acid A (FDB011014). Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 471002, Ganoderic Acid A. Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139583420, Ganoderic acid-V1. Retrieved February 3, 2026, from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ganosporeric acid A | C30H38O8 | CID 139583540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ganosporeric acid A|135357-25-4|Ganosporeric acid A|萜类 [med-life.cn]

A Technical Guide to Differentiating Ganoderic Acid A and Ganosporeric Acid A for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the core differences between two prominent triterpenoids derived from Ganoderma species: Ganoderic acid A and Ganosporeric acid A. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development by elucidating the structural, biosynthetic, and biological distinctions that define these two molecules.

Introduction: The Lanostane Triterpenoids of Ganoderma

The genus Ganoderma, particularly Ganoderma lucidum, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the lanostane-type triterpenoids, which include the ganoderic acids, are of significant interest due to their wide range of pharmacological activities.[1] Ganoderic acid A is one of the most extensively studied of these compounds, known for its multifaceted therapeutic potential.[2] Ganosporeric acid A, isolated from the spores of G. lucidum, is a more recently identified compound with distinct biological properties.[3] Understanding the nuanced differences between these closely related molecules is paramount for targeted drug discovery and development.

Structural Elucidation and Physicochemical Properties

The fundamental difference between Ganoderic acid A and Ganosporeric acid A lies in their chemical structures, which dictates their physicochemical properties and, consequently, their biological activities. Both compounds share a lanostane skeleton, a tetracyclic triterpene framework.

Ganoderic acid A is characterized by the molecular formula C₃₀H₄₄O₇.[3] Its structure features hydroxyl and carboxyl functional groups, which contribute to its biological activities.

Ganosporeric acid A , with a molecular formula of C₃₀H₃₈O₈, exhibits a higher degree of oxidation compared to Ganoderic acid A. This is evident from the presence of additional oxygen atoms, which manifest as keto groups.

A detailed comparison of their physicochemical properties is presented in Table 1.

| Property | Ganoderic Acid A | Ganosporeric Acid A |

| Molecular Formula | C₃₀H₄₄O₇ | C₃₀H₃₈O₈ |

| Molecular Weight | 516.67 g/mol | 526.62 g/mol |

| Key Functional Groups | Hydroxyl, Carboxyl, Ketone | Multiple Ketone, Carboxyl |

| Source | Fruiting body of Ganoderma lucidum | Spores of Ganoderma lucidum[3] |

Biosynthetic Pathways: A Tale of Two Triterpenoids

The biosynthesis of ganoderic acids originates from the cyclization of squalene to form lanosterol, a critical precursor.[4] This process is catalyzed by the enzyme lanosterol synthase. Following the formation of the lanostane skeleton, a series of oxidative modifications, primarily mediated by cytochrome P450 enzymes, leads to the vast diversity of ganoderic acids.[5][6]

The biosynthetic divergence of Ganoderic acid A and Ganosporeric acid A likely occurs during these post-lanosterol modifications. The higher oxidation state of Ganosporeric acid A suggests the involvement of additional or different cytochrome P450 enzymes that introduce further keto functionalities onto the lanostane core. While the complete biosynthetic pathway for Ganosporeric acid A has not been fully elucidated, it is hypothesized to be a downstream product of the pathway leading to more common ganoderic acids like Ganoderic acid A.

Figure 1: Proposed biosynthetic divergence of Ganoderic acid A and Ganosporeric acid A.

Comparative Biological Activities

While both compounds are derived from the same medicinal mushroom, their distinct structures confer different biological activities.

Ganoderic Acid A: Ganoderic acid A has been extensively researched and demonstrates a broad spectrum of pharmacological effects, including:

-

Anti-cancer activity: It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[2]

-

Anti-inflammatory effects: It can modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

-

Hepatoprotective effects: Studies have indicated that Ganoderic acid A can protect the liver from damage induced by various toxins.[7][8]

-

Neuroprotective properties: Emerging research suggests its potential in protecting neuronal cells from damage.

Ganosporeric Acid A: The biological activities of Ganosporeric acid A are less explored. However, available research points towards a significant and specific activity:

-

Hepatoprotective activity: It has been shown to exhibit hepatoprotective effects by lowering glutamic-pyruvic transaminase (GPT) levels in mice with liver injury.[3] This suggests a more targeted role in liver health compared to the broader activities of Ganoderic acid A.

Due to the lack of direct comparative studies, a quantitative comparison of their potencies is not currently possible. However, the available data suggests that while Ganoderic acid A has a wider range of activities, Ganosporeric acid A may possess a more potent or specific hepatoprotective effect.

Experimental Protocols for Separation and Analysis

The structural similarity of Ganoderic acid A and Ganosporeric acid A presents a challenge for their separation and analysis. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) are the methods of choice for their quantification and identification.[9][10]

Sample Preparation from Ganoderma

-

Source Material: Use either the dried fruiting body of G. lucidum for Ganoderic acid A or the spores for Ganosporeric acid A.

-

Extraction: Pulverize the source material and extract with a suitable organic solvent, such as ethanol or methanol, using sonication or Soxhlet extraction.

-

Fractionation: Concentrate the crude extract and partition it between water and a nonpolar solvent (e.g., ethyl acetate) to enrich the triterpenoid fraction.

-

Purification: Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20 for further purification.

HPLC Method for Separation

A reverse-phase HPLC method can be optimized for the separation of these two compounds.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution system of acetonitrile and water (containing 0.1% formic acid) is typically effective. The gradient should be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 252 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Figure 2: Experimental workflow for the separation and analysis of Ganoderic acids.

Conclusion and Future Directions

Ganoderic acid A and Ganosporeric acid A, while both originating from Ganoderma lucidum, are distinct chemical entities with differing biological activities. The primary difference lies in the higher degree of oxidation in Ganosporeric acid A, which likely contributes to its more specific hepatoprotective effects. Ganoderic acid A, in contrast, exhibits a broader pharmacological profile.

Future research should focus on:

-

Direct comparative studies: Conducting head-to-head comparisons of their biological activities in various in vitro and in vivo models to ascertain their relative potencies and therapeutic potential.

-

Elucidation of biosynthetic pathways: Identifying the specific cytochrome P450 enzymes responsible for the synthesis of Ganosporeric acid A to understand the molecular basis of their structural divergence.

-

Development of optimized analytical methods: Establishing validated and robust analytical protocols for the routine separation and quantification of these two compounds in complex mixtures.

A deeper understanding of the differences between these two triterpenoids will undoubtedly pave the way for their targeted application in the development of novel therapeutics.

References

- BenchChem. (2025). A Comparative Analysis of Ganoderenic Acid C and Ganoderic Acid A: A Guide for Researchers. BenchChem.

- Food & Function. (2022). Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition. Food & Function, 13(8), 4483-4498.

- Frontiers in Pharmacology. (2017). Ganoderic Acid A Metabolites and Their Metabolic Kinetics. Frontiers in Pharmacology, 8, 117.

- MDPI. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. Molecules, 29(21), 4975.

- MDPI. (2023). Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. International Journal of Molecular Sciences, 24(5), 4895.

- Journal of Food and Drug Analysis. (2004). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis, 12(3).

- e-Century Publishing Corporation. (2024). Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning.

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectral data of compounds 1. Retrieved from [Link]

- Food & Function. (2022). Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition. Food & Function, 13(8), 4483-4498.

- MDPI. (2021). The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). Molecules, 26(16), 4975.

- MDPI. (2023). Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action. Journal of Fungi, 9(4), 466.

- PubMed Central. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. Molecules, 29(21), 4975.

-

PubMed. (n.d.). [Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae]. Retrieved from [Link]

-

PubMed. (n.d.). [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores]. Retrieved from [Link]

-

PubMed. (n.d.). Molecular cloning, characterization, and differential expression of a lanosterol synthase gene from Ganoderma lucidum. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum data of GA in CDCl 3 (δ in ppm). Retrieved from [Link]

- Google Patents. (n.d.). Cytochrome P450 enzyme and application thereof in synthesis of ganoderma triterpenoids.

- National Institutes of Health. (2023). Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. International Journal of Molecular Sciences, 24(5), 4895.

- ACS Publications. (2007). Analysis of triterpenoids in Ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry. Journal of Agricultural and Food Chemistry, 55(21), 8515-8523.

- ResearchGate. (2025).

-

ResearchGate. (n.d.). Lanosterol biosynthetic pathways and the major regulatory point in.... Retrieved from [Link]

- ResearchGate. (2025). (PDF) Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action.

- PubMed. (2025).

-

PubMed. (n.d.). Lanostane triterpenoids from Ganoderma hainanense J. D. Zhao. Retrieved from [Link]

-

PubMed. (n.d.). Effect of 26-oxygenosterols from Ganoderma lucidum and their activity as cholesterol synthesis inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi. Retrieved from [Link]

- ScienceDirect. (2021). Analysis of chemical constituents in Ganoderma tsugae murr. By UPLC-Q-TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.

- Frontiers. (2024). Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs. Frontiers in Pharmacology, 15.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

- ProQuest. (n.d.). Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae.

- Taylor & Francis Online. (2022). Lanostane triterpenoids from Ganoderma lucidum and their inhibitory effects against FAAH. Natural Product Research, 36(15), 3879-3887.

- ResearchGate. (2025). Lanostane-type triterpenoids from the fruiting body of Ganoderma calidophilum.

- PubMed. (2018). Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines.

Sources

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular cloning, characterization, and differential expression of a lanosterol synthase gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Ganosporeric acid A CAS number and chemical identifiers

CAS Number: 135357-25-4 Chemical Formula: C₃₀H₃₈O₈ Molecular Weight: 526.62 g/mol [1][2][3][4][5][6]

Executive Summary

Ganosporeric acid A is a highly oxidized lanostane-type triterpenoid isolated primarily from the ether-soluble fraction of Ganoderma lucidum spores.[1][2][3][4][5][6][7] Unlike the more ubiquitous ganoderic acids found in the fruiting body, ganosporeric acid A is a spore-specific secondary metabolite.[2] It is pharmacologically distinguished by its potent hepatoprotective activity, specifically its ability to lower glutamic-pyruvic transaminase (GPT) levels in models of chemical liver injury (e.g., CCl₄-induced).[1][2][4][7] This guide provides a comprehensive technical analysis of its chemical identifiers, structural properties, isolation protocols, and pharmacological mechanisms.[2][4]

Chemical Identity & Physicochemical Properties

The following data aggregates validated identifiers for use in analytical chemistry and database integration.

| Parameter | Technical Specification |

| IUPAC Name | (2R,6R)-2-methyl-4-oxo-6-((5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptanoic acid |

| Common Synonyms | Ganosporeric acid A; Ganosporerate A |

| CAS Registry Number | 135357-25-4 |

| Molecular Formula | C₃₀H₃₈O₈ |

| Exact Mass | 526.2567 Da |

| SMILES (Isomeric) | CC(C)(2[H])C(CC[C@]2(C)C3=C([C@@]4(C(CCC(CC(O)=O)=O)=O)C)C1=O)=O |

| InChI String | InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19+,28+,29+,30+/m1/s1 |

| InChI Key | AKWNYHCILPEENZ-YFIDGAHXSA-N |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water. |

| Appearance | White to pale yellow powder |

Biosynthesis & Structural Classification

Ganosporeric acid A belongs to the lanostane class of triterpenoids. Its biosynthesis follows the mevalonate pathway, proceeding through squalene and 2,3-oxidosqualene.[2][4] The cyclization of 2,3-oxidosqualene to lanosterol is the critical divergence point for Ganoderma triterpenoids.[2]

The molecule is characterized by a high degree of oxidation, featuring multiple ketone groups (positions 3, 7, 11, 12,[2][4] 15) and a carboxylic acid side chain.[2] This oxidation pattern is catalyzed by specific cytochrome P450 monooxygenases (CYPs) within the fungal spores.[2]

Biosynthetic Pathway Diagram

The following diagram illustrates the logical flow from precursor metabolism to the specific synthesis of Ganosporeric acid A.

Figure 1: Biosynthetic derivation of Ganosporeric Acid A from the mevalonate pathway, highlighting the divergence of spore-specific oxidation patterns.[2][4]

Pharmacological Mechanism: Hepatoprotection[1][2][4][7]

The primary therapeutic interest in Ganosporeric acid A lies in its hepatoprotective properties. Research indicates it acts as a potent inhibitor of liver injury markers.

-

Target Pathology: Chemical liver injury (e.g., CCl₄, D-GalN).[1][2][4]

-

Mechanism:

-

Membrane Stabilization: Prevents the leakage of cellular enzymes into the bloodstream.

-

Enzyme Inhibition: Significantly lowers serum Glutamic-Pyruvic Transaminase (GPT/ALT) levels, a direct indicator of hepatocellular damage.[2][4]

-

Anti-inflammatory Modulation: Likely suppresses downstream inflammatory cytokines (TNF-α, IL-6) activated during hepatic stress, although this pathway is shared with other ganoderic acids.[1][2][4]

-

Experimental Protocols: Isolation & Analysis

The isolation of Ganosporeric acid A requires fractionation of the sporoderm-broken spores, as the tough outer shell of Ganoderma spores resists standard solvent extraction.

Protocol A: Isolation from Ganoderma lucidum Spores

-

Pre-treatment:

-

Mechanically break sporoderm of G. lucidum spores (yields >95% breakage rate).[2]

-

-

Extraction:

-

Extract broken spores with 95% Ethanol (reflux, 3x, 2h each).

-

Concentrate combined extracts under reduced pressure to obtain crude residue.[2]

-

-

Fractionation:

-

Purification (Chromatography):

-

Recrystallization:

-

Purify final fractions using Methanol/Water to yield Ganosporeric acid A crystals.[2]

-

Protocol B: Analytical Verification (HPLC)

To verify the identity and purity of the isolated compound:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm).[1][2][4]

-

Mobile Phase: Acetonitrile (A) : 0.1% Phosphoric Acid in Water (B).[2][4]

-

Gradient: 0-20 min (30% A), 20-40 min (linear increase to 80% A).

-

-

Flow Rate: 1.0 mL/min.[2]

-

Wavelength: 254 nm (characteristic absorption for triterpenoid enone systems).[2][4]

-

Retention Time: Calibrate against standard; typically elutes between 15-25 minutes depending on gradient slope.

Isolation Workflow Diagram

Figure 2: Step-by-step isolation workflow from raw spore material to purified compound.[1][2][4]

References

-

FooDB. (n.d.).[2][4] Compound Summary: Ganosporeric acid A (FDB011014).[2][4] Retrieved from [Link][1][2][4]

-

DC Chemicals. (n.d.).[2][4] Ganosporeric acid A: Chemical Properties and Biological Activity. Retrieved from [Link][1][2][4]

-

Chen, R. Y., & Yu, D. Q. (1991).[2][4] Studies on the triterpenoid constituents of the spores from Ganoderma lucidum karst. Yao Xue Xue Bao (Acta Pharmaceutica Sinica), 26(4), 267-273.[1][2][4] (Primary isolation source).[2][4][7][8][9][10]

Sources

- 1. Showing Compound Ganosporeric acid A (FDB011014) - FooDB [foodb.ca]

- 2. medkoo.com [medkoo.com]

- 3. Ganosporeric acid A Datasheet DC Chemicals [dcchemicals.com]

- 4. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 5. Ganosporeric acid A|CAS 135357-25-4|DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]

- 9. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]

- 10. longdom.org [longdom.org]

Protocol for the Isolation of Ganosporeric Acid A from Reishi Mushroom (Ganoderma lucidum)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Ganosporeric Acid A

Ganoderma lucidum, colloquially known as the Reishi mushroom, is a cornerstone of traditional medicine, revered for its diverse pharmacological properties. Among its myriad of bioactive constituents, the triterpenoids, particularly Ganosporeric acid A, have garnered significant scientific attention. Ganosporeric acid A, a highly oxygenated lanostane-type triterpenoid, is primarily found in the spores of the mushroom.[1] Research has indicated its potential in the context of liver health, making it a compound of interest for further investigation and drug development.[1]

This application note provides a comprehensive, step-by-step protocol for the isolation of high-purity Ganosporeric acid A from Ganoderma lucidum. The methodology is designed to be robust and reproducible, guiding researchers through sample preparation, extraction, and a multi-stage purification process, culminating in a crystalline final product. Each step is accompanied by an explanation of the underlying scientific principles to empower researchers in their experimental design and troubleshooting.

Chemical Profile of Ganosporeric Acid A

A foundational understanding of the physicochemical properties of Ganosporeric acid A is paramount for its successful isolation.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₈O₈ | |

| Molecular Weight | 526.62 g/mol | |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in DMSO, methanol, ethanol; sparingly soluble in water |

Overall Isolation Workflow

The isolation of Ganosporeric acid A is a multi-step process designed to systematically remove impurities and enrich the target compound. The workflow begins with an efficient extraction, followed by sequential chromatographic purifications that exploit the different physicochemical properties of Ganosporeric acid A and co-extracted compounds.

Caption: Overall workflow for the isolation of Ganosporeric acid A.

Detailed Protocols

Part 1: Extraction of Crude Triterpenoids

Rationale: The initial extraction aims to liberate the triterpenoids from the fungal matrix. An 80% ethanol-water solution is employed as the extraction solvent.[3] Ethanol is effective at solubilizing moderately polar to nonpolar compounds like triterpenoids.[4][5] The presence of water can aid in penetrating the cell wall of the mushroom powder, enhancing the extraction efficiency. This method is also favored for its low toxicity and cost-effectiveness compared to chlorinated solvents.[3]

Protocol:

-

Maceration: Weigh 1 kg of dried, powdered Ganoderma lucidum and place it in a suitable vessel. Add 5-10 L of 80% (v/v) ethanol.

-

Extraction: Stir the mixture at 60°C for 5 hours.

-

Filtration: Separate the extract from the solid residue by filtration.

-

Repeat Extraction: Repeat the extraction process on the residue two more times with fresh 80% ethanol.

-

Pooling and Concentration: Combine the three extracts and concentrate under reduced pressure at 60°C to obtain a crude extract.

-

Acidification and Liquid-Liquid Extraction:

-

Dissolve the crude extract in 5 times its mass of water.

-

Add sodium bicarbonate (NaHCO₃) to 5% (w/v) of the total solution volume and stir until dissolved. This step converts the acidic triterpenoids into their more water-soluble salt forms.

-

Filter the solution to remove any remaining insoluble material.

-

Adjust the pH of the filtrate to 2 with 10% hydrochloric acid (HCl). This protonates the carboxyl groups of the ganoderic acids, making them less polar.

-

Perform a liquid-liquid extraction with 5 times the volume of chloroform, repeating the extraction three times.

-

Combine the chloroform layers and concentrate to dryness under reduced pressure at 40°C.

-

Part 2: Purification by Silica Gel Chromatography

Rationale: Silica gel chromatography is a form of adsorption chromatography that separates compounds based on their polarity.[6][7] The stationary phase, silica gel, is polar. Nonpolar compounds will have a lower affinity for the silica gel and will elute first, while more polar compounds will be retained longer. This step is effective in separating the triterpenoid fraction from other classes of compounds.[8] A gradient elution with increasing polarity (chloroform to chloroform:acetone) allows for the sequential elution of compounds with increasing polarity.

Protocol:

-

Column Packing: Pack a chromatography column with 200-300 mesh silica gel using chloroform as the solvent.

-

Sample Loading: Dissolve the dried extract from the previous step in a minimal amount of chloroform and load it onto the column.

-

Gradient Elution: Elute the column with a gradient of chloroform and acetone, starting with a volume ratio of 10:1 and gradually increasing the polarity to 3:1.

-

Fraction Collection: Collect fractions and monitor the elution of Ganosporeric acid A using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pooling and Concentration: Combine the fractions containing the crude Ganosporeric acid A and concentrate to dryness. At this stage, a purity of over 85% can be expected.[3]

Part 3: Purification by Sephadex LH-20 Gel Chromatography

Rationale: Sephadex LH-20 is a lipophilic, cross-linked dextran gel that separates molecules based on a combination of size exclusion and partition chromatography.[9][10][11] Its dual hydrophilic and lipophilic nature makes it particularly suitable for the purification of natural products like terpenoids in organic solvents.[9][10][11] This step further refines the Ganosporeric acid A fraction by removing impurities of different sizes and polarities.

Protocol:

-

Column Preparation: Swell the Sephadex LH-20 gel in a 51% (v/v) methanol-water solution and pack it into a column.

-

Sample Loading: Dissolve the concentrated fraction from the silica gel chromatography step in the mobile phase and load it onto the column.

-

Isocratic Elution: Elute the column with a 51% methanol-water solution.

-

Fraction Collection and Analysis: Collect fractions and monitor for the presence of Ganosporeric acid A using HPLC.

-

Concentration: Pool the pure fractions and concentrate to dryness under reduced pressure at 40°C.

Part 4: Recrystallization

Rationale: Recrystallization is the final step to achieve high-purity Ganosporeric acid A. This technique relies on the principle that the solubility of a compound increases with temperature. A suitable solvent system is one in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures. The patent suggests a chloroform:methanol (4:6) mixture for the recrystallization of Ganosporeric acid A.[3]

Protocol:

-

Dissolution: Dissolve the purified Ganosporeric acid A from the Sephadex LH-20 column in chloroform.

-

Induce Crystallization: Add methanol in a 4:6 volume ratio of chloroform to methanol.

-

Crystal Formation: Store the solution at 4°C to allow for the formation of white crystals.

-

Isolation of Crystals: Isolate the crystals by filtration and wash with a small amount of cold methanol.

-

Drying: Dry the crystals under vacuum to obtain Ganosporeric acid A with a purity of >97.5%.[3]

Quality Control and Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the qualitative and quantitative analysis of Ganosporeric acid A.[12] A reversed-phase C18 column is commonly used, which separates compounds based on their hydrophobicity. Ganosporeric acid A, being a moderately polar molecule, will be retained on the nonpolar stationary phase and eluted with a mobile phase of acetonitrile and acidified water. The acidic component in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation. Detection is typically performed using a UV detector at around 252 nm, which corresponds to the chromophores in the ganoderic acid structure.

HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Acetic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 252 nm |

| Injection Volume | 10 µL |

Expected Yields and Purity

The following table provides an overview of the expected purity and yield at different stages of the isolation process, based on the referenced patent.[3]

| Purification Stage | Expected Purity | Overall Yield (relative to Ganosporeric acid A in raw material) |

| After Silica Gel Chromatography | > 85% | - |

| After Sephadex LH-20 Chromatography | - | - |

| After Recrystallization | > 97.5% | 35% |

Conclusion

This application note details a robust and efficient protocol for the isolation of high-purity Ganosporeric acid A from Ganoderma lucidum. By providing a thorough explanation of the scientific principles behind each step, this guide aims to equip researchers with the necessary knowledge to successfully isolate this promising bioactive compound for further research and development. The multi-step purification strategy, combining extraction, adsorption chromatography, size-exclusion/partition chromatography, and recrystallization, ensures a final product of high purity suitable for a range of scientific applications.

References

- CN104031107A - Method for extracting ganoderic acid A

-

The Pressure Enhances the Extraction Yield of Total Triterpenoids from Ganoderma Lucidum. (2018). MATEC Web of Conferences, 232, 03022. [Link]

-

Zheng, S., Zhang, W., & Liu, S. (2020). Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities. PLoS ONE, 15(12), e0244749. [Link]

-

Chen, S., Li, Z., & Li, W. (2018). Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography. Biomedical Chromatography, 32(10), e4283. [Link]

-

Chromatography on Sephadex LH20 as an efficient purification step after removal of internucleotide 2,2,2-trichloroethyl protective groups from oligoribonucleotide phosphotriesters. (1984). Nucleic Acids Research, 12(17), 6859–6869. [Link]

-

Tang, W., Liu, J. W., Zhao, W. M., Wei, D. Z., & Zhong, J. J. (2006). Separation of targeted ganoderic acids from Ganoderma lucidum by reversed phase liquid chromatography with ultraviolet and mass spectrometry detections. Journal of Chromatography B, 840(2), 107-114. [Link]

-

Li, Y. B., Wang, J. L., & Zhong, J. J. (2011). Recovery of ganoderic acids from Ganoderma lucidum mycelia by macroporous adsorption resins. Biotechnology and Bioprocess Engineering, 16(2), 326-333. [Link]

-

Boh, B., Hodžar, D., Dolničar, D., Berovič, M., & Pohleven, F. (2001). Isolation and Quantification of Triterpenoid Acids from Ganoderma applanatum of Istrian Origin. Food Technology and Biotechnology, 39(3), 193-198. [Link]

-

Sephadex LH-20. (n.d.). Cytiva. [Link]

-

Optimization of Triterpenoid Extraction from Ganoderma lucidum by Ethanol-Modified Supercritical Carbon Dioxide andthe Biological Properties of the Extract. (2022). Molecules, 27(4), 1345. [Link]

-

Chen, S. N., Chang, C. S., & Shiao, M. S. (2003). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis, 11(3). [Link]

-

The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization. (2023). Pharmaceutics, 15(6), 1745. [Link]

-

Chen, Y., et al. (2012). Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Food Chemistry, 134(2), 1133-1139. [Link]

-

Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. (2023). Molecules, 28(5), 2305. [Link]

-

Cör, D., Knez, Ž., & Hrnčič, M. K. (2018). Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology. Food and Function, 9(1), 388-399. [Link]

-

Sephadex® LH-20. (n.d.). ResearchGate. [Link]

-

Sephadex LH-20. (n.d.). Cytiva. [Link]

-

Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2022). Molecules, 27(13), 4195. [Link]

-

Extraction and isolation of ganoderic acid Σ from Ganoderma lucidum. (2018). Journal of Natural Products, 81(6), 1386-1392. [Link]

-

The Pressure Enhances the Extraction Yield of Total Triterpenoids from Ganoderma Lucidum. (2018). MATEC Web of Conferences, 232, 03022. [Link]

-

Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor. (2018). Molecules, 23(10), 2583. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

-

How Does Silica Gel Chromatography Work? (2023, January 27). Chemistry For Everyone. [Link]

-

Column Chromatography for Terpenoids and Flavonoids. (2012). In Chromatography and Its Applications. IntechOpen. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]

- 6. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 10. researchgate.net [researchgate.net]

- 11. prep-hplc.com [prep-hplc.com]

- 12. jfda-online.com [jfda-online.com]

Application Note: Robust HPLC Method Development for Ganosporeric Acid A Detection

Executive Summary

Ganosporeric acid A is a distinct lanostane-type triterpenoid found predominantly in the spores of Ganoderma lucidum. Unlike the more ubiquitous Ganoderic acids (A, B, C) found in the fruiting body, spore-specific triterpenes often exhibit higher lipophilicity and distinct pharmacological profiles.

This guide provides a comprehensive framework for developing a High-Performance Liquid Chromatography (HPLC) method for Ganosporeric acid A. It addresses the primary analytical challenges: structural isomerism (requiring high-resolution separation) and ionization suppression (requiring strict pH control).

Physicochemical Profile & Strategy

Understanding the molecule is the prerequisite for separation.

| Feature | Characteristic | Chromatographic Implication |

| Scaffold | Lanostane Triterpenoid | Highly hydrophobic; requires C18 stationary phase and high organic mobile phase strength. |

| Functional Groups | Carboxylic Acid (-COOH) | Weak acid (pKa ~4.5). Must be kept protonated (pH < 3.0) to prevent peak tailing and split peaks. |